molecular formula C9H10O4 B1448598 Methyl 2-ethyl-5-formylfuran-3-carboxylate CAS No. 1803583-65-4

Methyl 2-ethyl-5-formylfuran-3-carboxylate

Cat. No.: B1448598
CAS No.: 1803583-65-4
M. Wt: 182.17 g/mol
InChI Key: NTXFVWCFCFFESZ-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-formylfuran-3-carboxylate is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.18 g/mol It is a furan derivative, characterized by the presence of a formyl group and an ester group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethyl-5-formylfuran-3-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . This reaction yields the desired furan derivative through a series of steps involving cyclization and esterification.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-5-formylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Methyl 2-ethyl-5-carboxyfuran-3-carboxylate.

    Reduction: Methyl 2-ethyl-5-hydroxymethylfuran-3-carboxylate.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-5-formylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-formylfuran-3-carboxylate depends on its chemical structure and the specific reactions it undergoes. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the electron-rich furan ring, which can stabilize intermediates and transition states.

Molecular Targets and Pathways:

    Nucleophilic Addition: The formyl group acts as an electrophile, attracting nucleophiles to form addition products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Transesterification: The ester group can be exchanged with other alcohols in the presence of an acid or base catalyst.

Comparison with Similar Compounds

Methyl 2-ethyl-5-formylfuran-3-carboxylate can be compared with other furan derivatives such as:

    Methyl 5-formylfuran-2-carboxylate: Similar structure but with different substitution patterns on the furan ring.

    Ethyl 2-formylfuran-3-carboxylate: Similar functional groups but with an ethyl ester instead of a methyl ester.

    Methyl 2-ethylfuran-3-carboxylate: Lacks the formyl group, affecting its reactivity and applications.

Uniqueness: The presence of both a formyl group and an ester group on the furan ring makes this compound unique

Properties

IUPAC Name

methyl 2-ethyl-5-formylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-3-8-7(9(11)12-2)4-6(5-10)13-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXFVWCFCFFESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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